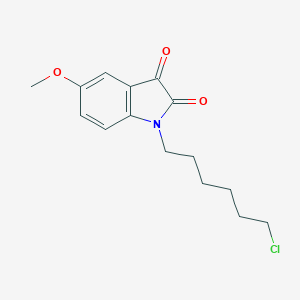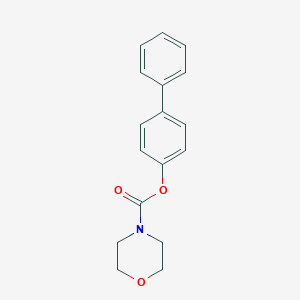
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine, also known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DBeQ has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many client proteins.
Mechanism of Action
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine inhibits the activity of HSP90 by binding to the ATP-binding site of the protein. This prevents the protein from carrying out its chaperone function, leading to the destabilization and degradation of client proteins. The inhibition of HSP90 by 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine leads to the selective degradation of oncogenic client proteins, making it a promising therapeutic agent for cancer.
Biochemical and Physiological Effects
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine protects against neuronal cell death and reduces the accumulation of misfolded proteins, such as amyloid beta and alpha-synuclein. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for HSP90, making it a valuable tool for studying the function of this protein. However, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine also has some limitations. It is not a specific inhibitor of HSP90, and can also inhibit the activity of other proteins that share the ATP-binding site. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine. One area of research is the development of more potent and selective inhibitors of HSP90. Another area of research is the identification of novel client proteins of HSP90 that are involved in disease pathogenesis. The development of new animal models of disease will also be important for testing the efficacy of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine in vivo. Finally, the use of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine in combination with other therapeutic agents may enhance its efficacy and reduce side effects.
Synthesis Methods
The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine involves a multi-step process that begins with the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with piperidine-1-sulfonyl chloride to yield 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine. The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been optimized to yield high purity and yield, making it a valuable tool for scientific research.
Scientific Research Applications
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. In cancer, HSP90 is overexpressed in many tumor cells, making it an attractive target for cancer therapy. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative diseases, HSP90 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to protect against neurodegeneration in animal models of these diseases.
properties
Molecular Formula |
C17H27N3O4S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-piperidin-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C17H27N3O4S2/c1-15-6-7-17(14-16(15)2)25(21,22)18-10-12-20(13-11-18)26(23,24)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 |
InChI Key |
UNUVJFMMLVCOQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butanoyl({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)azanide](/img/structure/B288924.png)
![5-amino-1-[6-(3,5-dimethylphenoxy)-2-phenylpyrimidin-4-yl]-3-(methylthio)-1H-pyrazole-4-carbonitrile](/img/structure/B288926.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B288927.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylthio)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B288928.png)
![5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B288929.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B288930.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B288931.png)
![5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile](/img/structure/B288932.png)
![7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one](/img/structure/B288935.png)
![7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one](/img/structure/B288936.png)
![2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone](/img/structure/B288939.png)


![1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)